3-Cbz-aminocyclohexanecarboxylic acid
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Overview
Description
3-Cbz-aminocyclohexanecarboxylic acid, also known as 3-carbobenzyloxyaminocyclohexanecarboxylic acid, is a compound that features a cyclohexane ring substituted with an amino group protected by a carbobenzyloxy (Cbz) group and a carboxylic acid group. This compound is of interest in organic synthesis and medicinal chemistry due to its structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cbz-aminocyclohexanecarboxylic acid typically involves the protection of the amino group with a Cbz group, followed by the introduction of the carboxylic acid functionality. One common method involves the reaction of cyclohexanone with benzyl chloroformate in the presence of a base to form the Cbz-protected intermediate. This intermediate is then subjected to further reactions to introduce the carboxylic acid group .
Industrial Production Methods
Industrial production methods for this compound often involve scalable synthetic routes that ensure high yields and purity. These methods may include the use of continuous flow reactors and optimized reaction conditions to achieve efficient production .
Chemical Reactions Analysis
Types of Reactions
3-Cbz-aminocyclohexanecarboxylic acid undergoes various chemical reactions, including:
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing agents: KMnO4, CrO3
Reducing agents: Pd/C, LiAlH4
Nucleophiles: Various amines and other nucleophilic species.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce amines or alcohols .
Scientific Research Applications
3-Cbz-aminocyclohexanecarboxylic acid has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-Cbz-aminocyclohexanecarboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The Cbz-protected amino group can be selectively deprotected under mild conditions, allowing the free amine to participate in further biochemical reactions. This selective deprotection is crucial in peptide synthesis and other applications where precise control over functional group reactivity is required .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3-Cbz-aminocyclohexanecarboxylic acid include:
N-Boc-aminocyclohexanecarboxylic acid: Features a tert-butoxycarbonyl (Boc) protecting group instead of Cbz.
N-Fmoc-aminocyclohexanecarboxylic acid: Features a fluorenylmethyloxycarbonyl (Fmoc) protecting group.
N-Alloc-aminocyclohexanecarboxylic acid: Features an allyloxycarbonyl (Alloc) protecting group.
Uniqueness
The uniqueness of this compound lies in its Cbz protecting group, which offers stability under both acidic and basic conditions and can be removed via hydrogenolysis. This makes it particularly useful in multi-step organic syntheses where selective deprotection is required .
Properties
Molecular Formula |
C15H19NO4 |
---|---|
Molecular Weight |
277.31 g/mol |
IUPAC Name |
1-amino-3-phenylmethoxycarbonylcyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C15H19NO4/c16-15(14(18)19)8-4-7-12(9-15)13(17)20-10-11-5-2-1-3-6-11/h1-3,5-6,12H,4,7-10,16H2,(H,18,19) |
InChI Key |
PLAGNJWQJMERQG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CC(C1)(C(=O)O)N)C(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
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